molecular formula C9H8O3 B14359768 (r)-Phenylethylene carbonate CAS No. 90971-11-2

(r)-Phenylethylene carbonate

Cat. No.: B14359768
CAS No.: 90971-11-2
M. Wt: 164.16 g/mol
InChI Key: ZKOGUIGAVNCCKH-QMMMGPOBSA-N
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Description

®-Phenylethylene carbonate is an organic compound that belongs to the class of carbonates It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Phenylethylene carbonate typically involves the reaction of phenylethylene oxide with carbon dioxide. This reaction is catalyzed by various catalysts, such as metal complexes or organic bases, under specific conditions of temperature and pressure. The reaction can be represented as follows:

Phenylethylene oxide+CO2(r)-Phenylethylene carbonate\text{Phenylethylene oxide} + \text{CO}_2 \rightarrow \text{(r)-Phenylethylene carbonate} Phenylethylene oxide+CO2​→(r)-Phenylethylene carbonate

Industrial Production Methods

In an industrial setting, the production of ®-Phenylethylene carbonate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The choice of catalyst and reaction conditions is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-Phenylethylene carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.

    Reduction: Reduction reactions can yield phenylethylene glycol.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include phenylacetic acid derivatives, phenylethylene glycol, and various substituted phenylethylene compounds.

Scientific Research Applications

®-Phenylethylene carbonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Industry: It is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Phenylethylene carbonate involves its interaction with specific molecular targets. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The pathways involved can include enzymatic catalysis and chemical transformations facilitated by the carbonate group.

Comparison with Similar Compounds

Similar Compounds

    Ethylene carbonate: A similar compound used in the production of polymers and as a solvent.

    Propylene carbonate: Another related compound with applications in the chemical industry.

Uniqueness

®-Phenylethylene carbonate is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts

Properties

CAS No.

90971-11-2

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

(4R)-4-phenyl-1,3-dioxolan-2-one

InChI

InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1

InChI Key

ZKOGUIGAVNCCKH-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](OC(=O)O1)C2=CC=CC=C2

Canonical SMILES

C1C(OC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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